molecular formula C16H25N3O2 B13862611 N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide

N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide

Cat. No.: B13862611
M. Wt: 291.39 g/mol
InChI Key: IIRLHIWGBDYDGN-UHFFFAOYSA-N
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Description

N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a tert-butyl group attached to a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide typically involves the reaction of 5-amino-2-tert-butylphenylamine with 2-chloro-N-(morpholin-4-yl)acetamide under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The exact mechanism of action of N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide is not well-documented. it is believed to interact with specific molecular targets and pathways within cells, potentially affecting enzyme activity and receptor binding. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature may influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-(5-amino-2-tert-butylphenyl)-2-morpholin-4-ylacetamide

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)13-5-4-12(17)10-14(13)18-15(20)11-19-6-8-21-9-7-19/h4-5,10H,6-9,11,17H2,1-3H3,(H,18,20)

InChI Key

IIRLHIWGBDYDGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2

Origin of Product

United States

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